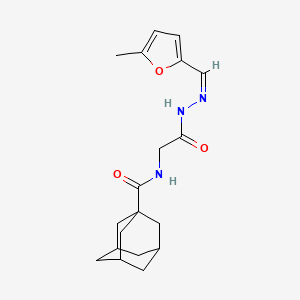

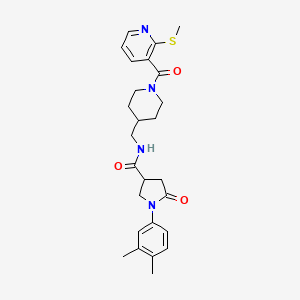

![molecular formula C13H12ClN3O2S2 B2984953 5-氯-N-((7-甲基咪唑并[1,2-a]吡啶-2-基)甲基)噻吩-2-磺酰胺 CAS No. 868972-36-5](/img/structure/B2984953.png)

5-氯-N-((7-甲基咪唑并[1,2-a]吡啶-2-基)甲基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-chloro-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-sulfonamide” belongs to the class of imidazo[1,2-a]pyridine analogues . Imidazopyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be facilitated by microwave irradiation, which offers advantages such as speed, cleanliness, high yield, simple workup, and environmental friendliness .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse. They can be synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .科学研究应用

合成和抗菌活性

该化合物已被探索作为各种杂环合成的核心结构,显示出显着的抗菌性能。例如,合成了噻吩和 N-取代的噻吩并[3,2-d]嘧啶衍生物作为有效的抗肿瘤和抗菌剂,揭示了该化合物在产生对细菌感染和癌细胞系都具有高活性的新分子的效用。这些合成的化合物表现出高抗菌活性,证明了该化合物作为开发新的抗菌剂的支架的潜力 (Hafez 等人,2017)。

抗肿瘤评估

对与本化合物在结构上相关的 7-脱氮嘌呤(吡咯并[2,3-d]嘧啶)和 3-脱氮嘌呤(咪唑并[4,5-c]吡啶)核苷的合成和抗肿瘤评估的研究显示出了有希望的结果。这些研究表明,类似化合物的碱基和碳水化合物部分的修饰可以影响它们的细胞毒活性,从而导致所测试模型中可存活肿瘤细胞的身体负荷减少。这表明了使用该化合物作为参考点开发新的抗肿瘤治疗的潜在途径 (Ramasamy 等人,1990)。

缓蚀

该化合物也被认为是酸性介质中低碳钢腐蚀的潜在抑制剂。研究表明,该化合物的衍生物可以有效减少硫酸溶液中的腐蚀,突出了其在腐蚀阻力至关重要的工业应用中的效用。这些抑制剂通过在金属表面形成一层保护层发挥作用,显着提高了材料在腐蚀性环境中的耐用性 (Sappani & Karthikeyan,2014)。

未来方向

The future directions for research on “5-chloro-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-sulfonamide” and similar compounds could involve further exploration of their potential as antituberculosis agents . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine analogues could play a significant role in this research .

作用机制

Target of Action

Compounds with the imidazo[1,2-a]pyridine scaffold, which this compound contains, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction.

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with their targets by binding to the active sites, leading to inhibition or modulation of the target’s activity . This interaction can result in changes in cellular processes such as cell division, signal transduction, or neurotransmission.

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation (via cdk inhibition), calcium signaling (via calcium channel blocking), and neurotransmission (via gaba a receptor modulation) .

Result of Action

Based on the potential targets, the compound could potentially inhibit cell division, modulate calcium signaling, or affect neurotransmission .

属性

IUPAC Name |

5-chloro-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2S2/c1-9-4-5-17-8-10(16-12(17)6-9)7-15-21(18,19)13-3-2-11(14)20-13/h2-6,8,15H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIWXNQNQZCESK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylbenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2984870.png)

![N-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)prop-2-enamide](/img/structure/B2984877.png)

![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2984881.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2984892.png)